molecular formula C15H13N3O3S B11402556 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402556
M. Wt: 315.3 g/mol
InChI Key: UUDNOTAGQNXHFL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but different functional groups, leading to different biological activities.

    2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Contains an amino group, which can enhance its reactivity and biological activity.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide: Contains a hydroxyethyl group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-3-13-17-18-15(22-13)16-14(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,18,20)

InChI Key

UUDNOTAGQNXHFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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